![molecular formula C13H14N2O2 B1270733 cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 370879-53-1](/img/structure/B1270733.png)
cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole derivative . Pyrrole is a five-membered heterocyclic compound, and its derivatives are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles .Molecular Structure Analysis
The molecular structure of “cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is represented by the linear formula C14H16N2O3 .Chemical Reactions Analysis
Pyrrole and its derivatives undergo various chemical reactions. For example, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications
Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles
This compound is used in a new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles. This approach is based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters .
Optoelectronic Materials
Bicyclic pyrrolopyrroles, which include this compound, are used as optoelectronic materials .
Pigments
These compounds are used as pigments for various purposes .
Biological Activities
They are characterized by a variety of biological activities . For example, inhibitors of protein methyltransferases , glycosyltransferases , agonists of various serotonin 5-HT-receptors , antagonists of integrin VLA-4 , and promising structural analogs of antibacterial fluoroquinolones have been found among the derivatives of hydrogenated pyrrolo[3,4-b]pyrroles.
(3+2) Cycloaddition Reactions
This compound is used in the synthesis of C(4)–N(5)-condensed tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .
Visible Light-Promoted Synthesis
A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst is reported .
properties
IUPAC Name |
(3aR,6aS)-5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)/t10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHBZBIKPEYNP-PHIMTYICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363896 | |
Record name | (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
CAS RN |
370879-53-1 | |
Record name | (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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